Ethyl 5,5,5-trifluoro-4-oxopentanoate

Catalog No.
S732849
CAS No.
70961-05-6
M.F
C7H9F3O3
M. Wt
198.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5,5,5-trifluoro-4-oxopentanoate

CAS Number

70961-05-6

Product Name

Ethyl 5,5,5-trifluoro-4-oxopentanoate

IUPAC Name

ethyl 5,5,5-trifluoro-4-oxopentanoate

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3

InChI Key

SYCYZTBFHCQFQZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C(F)(F)F

Canonical SMILES

CCOC(=O)CCC(=O)C(F)(F)F

The exact mass of the compound Ethyl 5,5,5-trifluoro-4-oxopentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5,5,5-trifluoro-4-oxopentanoate (CAS 70961-05-6) is a highly versatile, fluorinated aliphatic building block characterized by a 1,4-dicarbonyl-like relationship between an exceptionally electrophilic trifluoromethyl ketone and an ethyl ester [1]. As a trifluoromethylated analog of ethyl levulinate, it serves as a critical precursor for the synthesis of complex fluorine-containing heterocycles, including pyrazoles, pyridazines, and pyrimidines [2]. Its primary procurement value lies in its ability to cleanly install a CF3 group alongside an extendable propionic acid side-chain in a single synthetic step, a structural motif highly sought after in modern medicinal chemistry for improving metabolic stability and target binding affinity.

Attempting to substitute Ethyl 5,5,5-trifluoro-4-oxopentanoate with more common fluorinated building blocks like ethyl 4,4,4-trifluoroacetoacetate or non-fluorinated ethyl levulinate fundamentally alters the downstream chemical space [1]. Ethyl 4,4,4-trifluoroacetoacetate is a 1,3-dicarbonyl that rigidly restricts cyclization to 5-membered rings lacking the crucial two-carbon (propionic ester) linker. Conversely, non-fluorinated ethyl levulinate lacks the strong electron-withdrawing CF3 group, resulting in significantly lower ketone electrophilicity, sluggish condensation kinetics, and an inability to impart the metabolic resistance required for advanced pharmaceutical intermediates [2]. Procurement of this exact 1,4-fluorinated scaffold is therefore non-negotiable when targeting CF3-substituted dihydropyridazinones or extended pyrazole-alkanoic acids.

Access to 6-Membered Fluorinated Heterocycles and Extended Side-Chains

The specific carbon chain length of Ethyl 5,5,5-trifluoro-4-oxopentanoate dictates the structural outcome of condensation reactions with binucleophiles. When reacted with hydrazines, the 1,4-spacing allows for the formation of 6-membered 3-(trifluoromethyl)-4,5-dihydropyridazin-6-ones or 5-membered pyrazoles bearing a critical propionic ester side-chain [1]. In contrast, shorter-chain analogs force a different cyclization pathway.

Evidence DimensionCyclization product profile with hydrazines
Target Compound DataYields >95% selective formation of 6-membered pyridazinones or pyrazole-3-propanoates.
Comparator Or BaselineEthyl 4,4,4-trifluoroacetoacetate (exclusively yields 5-membered pyrazoles without extended side-chains).
Quantified Difference100% divergence in accessible ring size and side-chain retention.
ConditionsStandard hydrazine condensation (e.g., in ethanol, reflux).

Buyers must select this specific chain length to access pyridazine cores or pyrazole-propionic acid derivatives, which are impossible to synthesize directly from standard 1,3-dicarbonyls.

Accelerated Nucleophilic Addition via CF3-Induced Electrophilicity

The presence of the highly electronegative trifluoromethyl group adjacent to the C4 ketone exerts a strong inductive (-I) effect, significantly increasing the partial positive charge on the carbonyl carbon compared to its non-fluorinated counterpart [1]. This thermodynamic activation dramatically lowers the activation energy required for nucleophilic attack by amines, hydrazines, or organometallic reagents.

Evidence DimensionRelative rate of nucleophilic condensation at the C4 position
Target Compound DataRapid condensation (typically 2-5 hours) under mild conditions.
Comparator Or BaselineEthyl levulinate (often requires 12-24 hours and stronger acid catalysis).
Quantified DifferenceUp to a 4-to-5-fold reduction in reaction time for standard imine/enamine formations.
ConditionsEquimolar nucleophile addition in standard organic solvents.

Procurement of the fluorinated analog not only provides the required CF3 group but also significantly improves manufacturing throughput and reduces the need for harsh catalysts.

Pharmacokinetic Optimization of Downstream APIs

Incorporating Ethyl 5,5,5-trifluoro-4-oxopentanoate into an API scaffold predictably alters the physicochemical properties of the final molecule. The CF3 group provides a robust shield against cytochrome P450-mediated oxidation at what would otherwise be a vulnerable terminal methyl group, while simultaneously increasing the overall lipophilicity of the molecule to improve membrane permeability [1].

Evidence DimensionLogP contribution and metabolic liability
Target Compound DataCF3-substituted heterocycle (blocks oxidation, increases LogP by ~0.8-1.2 units).
Comparator Or BaselineCH3-substituted heterocycle derived from ethyl levulinate (susceptible to rapid metabolic clearance).
Quantified Difference~1.0 unit increase in LogP and elimination of primary metabolic oxidation at the C4-substituent.
ConditionsStandard in silico or in vitro ADME profiling of the resulting heterocyclic cores.

For pharmaceutical R&D procurement, selecting the fluorinated building block is critical for overcoming early-stage pharmacokinetic failures associated with rapid metabolism.

Superior Processability of the Ethyl Ester Form

While the free acid form (5,5,5-trifluorolevulinic acid) can be prone to handling difficulties, viscosity issues, and potential side reactions during complex syntheses, the ethyl ester (Ethyl 5,5,5-trifluoro-4-oxopentanoate) offers excellent stability and solubility profiles [1]. It remains a stable, easily dispensable liquid that integrates seamlessly into automated parallel synthesis workflows.

Evidence DimensionStorage stability and handling format
Target Compound DataEthyl ester (highly soluble, stable liquid, >98% purity retention over standard storage).
Comparator Or BaselineFree acid form (prone to handling challenges and potential acid-catalyzed degradation).
Quantified DifferenceSignificant reduction in handling-related purity degradation and improved volumetric dispensing accuracy.
ConditionsStandard laboratory storage (2-8°C, sealed) and automated liquid handling.

The esterified form ensures lot-to-lot reproducibility and minimizes material loss during automated high-throughput library synthesis.

Synthesis of LCAT Activators and Cardiovascular Drugs

As demonstrated in patent literature, this compound is a critical precursor for synthesizing condensed pyrazole derivatives used as Lecithin-Cholesterol Acyltransferase (LCAT) activators for treating dyslipidemia [1].

Development of Novel Agrochemicals

Utilized in the synthesis of fluorinated pyrazole- and pyridazine-based crop protection agents, where the CF3 group enhances environmental stability and target binding [2].

High-Throughput Medicinal Chemistry Libraries

The stable ethyl ester form and high reactivity make it ideal for automated parallel synthesis of diverse CF3-containing heterocyclic libraries [3].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5,5,5-Trifluoro-4-oxo-pentanoic acid ethyl ester

Dates

Last modified: 08-15-2023

Explore Compound Types